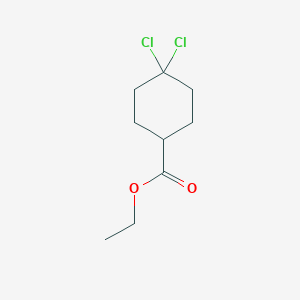

Ethyl 4,4-dichlorocyclohexanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4,4-dichlorocyclohexanecarboxylate is a chemical compound with the molecular formula C9H14Cl2O2 . It has an average mass of 225.112 Da and a monoisotopic mass of 224.037079 Da .

Physical and Chemical Properties This compound has a density of 1.2±0.1 g/cm3, a boiling point of 276.3±40.0 °C at 760 mmHg, and a flash point of 108.5±26.3 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . Its refractive index is 1.482, and it has a molar refractivity of 53.2±0.4 cm3 . The compound’s polar surface area is 26 Å2, and its polarizability is 21.1±0.5 10-24cm3 . Its surface tension is 36.6±5.0 dyne/cm, and it has a molar volume of 186.4±5.0 cm3 .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Ethyl 4,4-dichlorocyclohexanecarboxylate, though not directly mentioned, is related to various derivatives and similar compounds in scientific research, highlighting its relevance in synthetic organic chemistry. For example, ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was synthesized for the first time through a multi-component condensation, indicating the compound's utility in building complex molecular architectures (Kurbanova et al., 2019). This synthesis demonstrates the compound's potential as a precursor or intermediate in creating functionally rich cyclohexane derivatives.

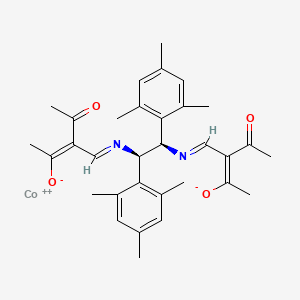

Catalytic Applications

The derivative ethyl 2-oxocyclohexanecarboxylate was used as a novel, efficient, and versatile ligand for copper-catalyzed coupling reactions, showcasing the potential of ethyl 4,4-dichlorocyclohexanecarboxylate related compounds in facilitating diverse bond-forming reactions under mild conditions (Lv & Bao, 2007). This highlights the role of such compounds in developing new methodologies for constructing complex organic molecules.

Medicinal Chemistry and Biological Applications

Although the specific biological or medicinal applications of ethyl 4,4-dichlorocyclohexanecarboxylate are not directly cited, the research on closely related compounds implies the potential utility in drug discovery and development. For instance, compounds synthesized from similar processes have been explored for their antitumor and anti-monoamine oxidase activities, suggesting that derivatives of ethyl 4,4-dichlorocyclohexanecarboxylate might also possess valuable biological properties (Markosyan et al., 2020).

Propriétés

IUPAC Name |

ethyl 4,4-dichlorocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14Cl2O2/c1-2-13-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUTUWCWOFBQSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,4-dichlorocyclohexanecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)